![molecular formula C16H16N2S2 B12567814 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline CAS No. 189747-86-2](/img/structure/B12567814.png)
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline is a heterocyclic compound with the molecular formula C14H12N2S2 It is a derivative of 1,10-phenanthroline, where the 2 and 9 positions are substituted with methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methylsulfanyl reagents under specific conditions. One common method involves the use of methyl iodide and sodium methylsulfide in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atoms at the 2 and 9 positions with methylsulfanyl groups .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenanthroline derivatives.
Wissenschaftliche Forschungsanwendungen
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions, which are essential for microbial growth.
Medicine: Explored for its potential use in cancer therapy as a part of metal-based drugs that can target specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can interfere with various biological processes that depend on these ions. For example, in antimicrobial applications, the chelation of essential metal ions can inhibit the growth and proliferation of microorganisms. In cancer therapy, metal complexes of this compound can induce apoptosis in cancer cells by disrupting metal-dependent cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the methylsulfanyl substitutions.
2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of methylsulfanyl groups.
2,9-Dichloro-1,10-phenanthroline: Substituted with chlorine atoms instead of methylsulfanyl groups.
Uniqueness
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline is unique due to the presence of methylsulfanyl groups, which impart distinct electronic and steric properties. These modifications enhance its ability to form stable metal complexes and influence its reactivity in chemical reactions. The compound’s unique properties make it valuable for specific applications in catalysis, materials science, and medicinal chemistry .
Eigenschaften
CAS-Nummer |
189747-86-2 |
|---|---|
Molekularformel |
C16H16N2S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2,9-bis(methylsulfanylmethyl)-1,10-phenanthroline |
InChI |
InChI=1S/C16H16N2S2/c1-19-9-13-7-5-11-3-4-12-6-8-14(10-20-2)18-16(12)15(11)17-13/h3-8H,9-10H2,1-2H3 |
InChI-Schlüssel |
RAZOIZFIZLUPJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=NC2=C(C=CC3=C2N=C(C=C3)CSC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



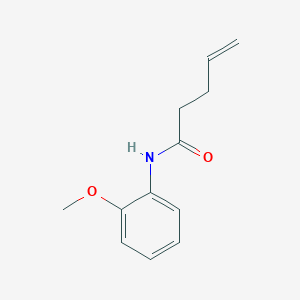
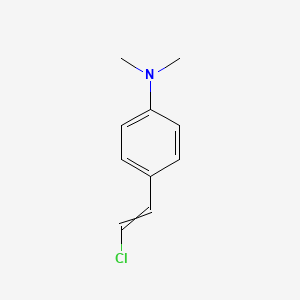
![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)
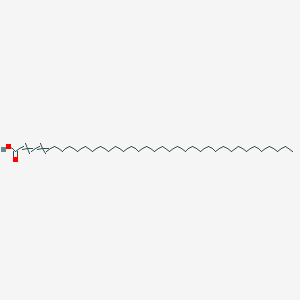

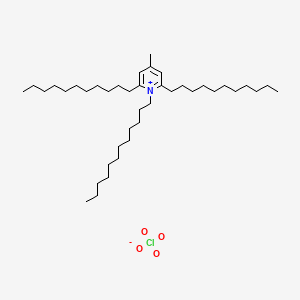
![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)

![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
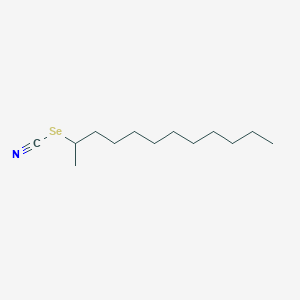
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
